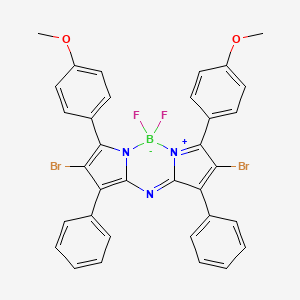
ADPM06
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ADPM06 is a novel nonporphyrin photodynamic therapeutic agent. It is primarily used in photodynamic therapy (PDT), a treatment modality for cancer. This compound is known for its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) when activated by light of a specific wavelength .
準備方法
ADPM06 is synthesized through a series of chemical reactions involving boron dipyrromethene (BODIPY) derivatives. The synthetic route typically involves the chelation of boron with tetraaryl-azadipyrromethenes. The reaction conditions often include the use of tin (IV) chloride as a catalyst at room temperature, with the process taking approximately 10 minutes . Industrial production methods for this compound involve automated synthesis using isotopic exchange techniques to ensure high purity and yield .
化学反応の分析
ADPM06 undergoes various chemical reactions, including oxidation and reduction. The compound is particularly known for its photochemical reactions when exposed to light. Common reagents used in these reactions include tin (IV) chloride and other Lewis acids. The major products formed from these reactions are typically reactive oxygen species, which play a crucial role in inducing apoptosis in cancer cells .
科学的研究の応用
ADPM06 has a wide range of scientific research applications. In chemistry, it is used as a photosensitizer in photodynamic therapy. In biology and medicine, this compound is employed for its ability to induce apoptosis in cancer cells, making it a valuable tool in cancer treatment. The compound has also shown potential in treating other localized diseases, such as age-related macular degeneration and actinic keratosis . Additionally, this compound is used in molecular imaging to monitor its biodistribution and efficacy in vivo .
作用機序
The mechanism of action of ADPM06 involves the generation of reactive oxygen species (ROS) upon activation by light. These ROS cause extensive cellular damage, leading to apoptosis. The compound primarily targets the endoplasmic reticulum and mitochondria within cells. The activation of inositol-requiring enzyme 1 (IRE1) and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA are key molecular pathways involved in the compound’s mechanism of action .
類似化合物との比較
ADPM06 belongs to the class of BF2-chelated tetraaryl-azadipyrromethenes, which are known for their excellent photochemical and photophysical properties. Similar compounds in this class include other BODIPY-based photosensitizers. this compound stands out due to its high efficacy in inducing apoptosis even under hypoxic conditions, where other compounds may lose their activity . This unique property makes this compound a promising candidate for further translational development in photodynamic therapy.
特性
CAS番号 |
490035-90-0 |
|---|---|
分子式 |
C34H24BBr2F2N3O2 |
分子量 |
715.19 |
IUPAC名 |
5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C34H24BBr2F2N3O2/c1-43-25-17-13-23(14-18-25)31-29(36)27(21-9-5-3-6-10-21)33-40-34-28(22-11-7-4-8-12-22)30(37)32(42(34)35(38,39)41(31)33)24-15-19-26(44-2)20-16-24/h3-20H,1-2H3 |
InChIキー |
YVKIKMDAXWFEJI-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C(=C(C(=C2N=C3[N+]1=C(C(=C3C4=CC=CC=C4)Br)C5=CC=C(C=C5)OC)C6=CC=CC=C6)Br)C7=CC=C(C=C7)OC)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Azadipyrromethane ADPM06; ADPM 06; ADPM-06. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















